2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid

Vue d'ensemble

Description

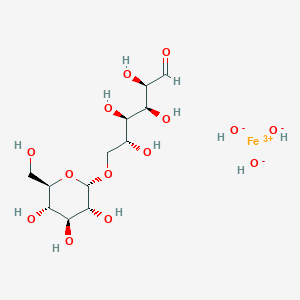

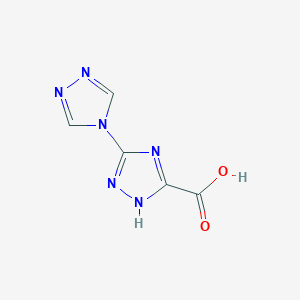

2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N6O2 . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in biological systems with a variety of enzymes and receptors, thus exhibiting versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives, including 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid, often involves the reaction of aminonitrile with various alkyl and aryl nitriles under mild conditions . The process is known for its high regioselectivity, good functional group tolerance, and wide substrate scope .Molecular Structure Analysis

The molecular structure of 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid comprises a triazole nucleus, which is a nitrogenous heterocyclic moiety . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds, including 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid, are known for their antimicrobial, antioxidant, and antiviral potential . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .Physical And Chemical Properties Analysis

The predicted physical and chemical properties of 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid include a boiling point of 623.4±38.0 °C, a density of 2.12±0.1 g/cm3, and a pKa of 8.81±0.40 .Applications De Recherche Scientifique

Medicine: Antimicrobial Agents

The triazole ring system, which includes “2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid,” is a core structure in many pharmaceutical drugs due to its ability to interact with various enzymes and receptors. Triazoles are known for their antimicrobial properties, including antibacterial, antifungal, and antiviral activities . They are integral to the structure of many well-known drugs like fluconazole and voriconazole, which are used to treat fungal infections.

Agriculture: Pesticides and Growth Regulators

In the agricultural sector, triazole derivatives serve as potent pesticides and plant growth regulators . Their mechanism of action often involves disrupting the biosynthesis of essential sterols in plant pathogens, which is crucial for cell membrane formation. This makes them effective in protecting crops from fungal diseases and in managing crop growth and yield.

Material Science: Polymer Synthesis

Triazole compounds are utilized in material science, particularly in the synthesis of polymers . Their unique chemical structure allows them to act as linking agents in polymer chains, contributing to the development of materials with desirable properties such as increased strength, chemical resistance, and thermal stability.

Environmental Science: Pollution Remediation

The triazole moiety is being explored for its potential in environmental science, especially in pollution remediation processes . Its ability to form complex compounds with metals can be harnessed to remove toxic metal ions from wastewater, aiding in water purification efforts.

Biochemistry: Enzyme Inhibition

In biochemistry, “2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid” and its analogs are studied for their enzyme inhibition properties . By binding to the active sites of enzymes, they can regulate biochemical pathways, which is valuable in the study of metabolic diseases and the development of therapeutic agents.

Pharmacology: Drug Development

The triazole core is significant in pharmacology for drug development . It is present in drugs across various therapeutic categories, including anticancer, antihypertensive, and antidepressant medications. The versatility of triazole derivatives allows for the design of drugs with specific pharmacokinetic and pharmacodynamic profiles.

Analytical Chemistry: Chromatography

Triazole derivatives are used in analytical chemistry as stationary phases in chromatography . Their polar nature and ability to engage in multiple types of interactions make them suitable for separating a wide range of chemical compounds, enhancing the analytical capabilities of chromatographic techniques.

Chemical Synthesis: Organic Catalysts

In chemical synthesis, triazoles are employed as organic catalysts due to their ability to facilitate a variety of chemical reactions . Their catalytic activity can be attributed to their nitrogen atoms, which can act as electron pair donors in catalyzing reactions such as cycloadditions and nucleophilic substitutions.

Mécanisme D'action

While the specific mechanism of action for 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid is not mentioned in the search results, triazole compounds in general are known to bind readily in biological systems with a variety of enzymes and receptors . This allows them to exhibit a wide range of biological activities.

Safety and Hazards

While specific safety and hazard information for 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid was not found, it’s important to note that similar compounds, such as 3-Amino-1,2,4-triazole-5-carboxylic acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c12-4(13)3-8-5(10-9-3)11-1-6-7-2-11/h1-2H,(H,12,13)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTDCIJKOJDFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)

![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)

![3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B1449135.png)